molecular formula C23H22N4O5S2 B5308583 [4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate

[4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate

Cat. No.: B5308583
M. Wt: 498.6 g/mol
InChI Key: MADAFKIUIQSSAF-IFSHFEHQSA-N
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Description

[4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

[4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-14(2)11-20-26-27-21(24)17(22(28)25-23(27)33-20)12-15-9-10-18(19(13-15)31-3)32-34(29,30)16-7-5-4-6-8-16/h4-10,12-14,24H,11H2,1-3H3/b17-12-,24-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADAFKIUIQSSAF-IFSHFEHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate typically involves multi-step reactions. One common method includes the reaction of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with an aromatic aldehyde and 1,3-cyclohexanediones in the presence of an acidic ionic liquid catalyst . This method is favored for its efficiency, green solvent media, short reaction time, and good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits significant antimicrobial and anticancer activities . It disrupts bacterial and cancer cell proliferation by interfering with DNA replication processes.

Medicine

In medicine, the compound is explored for its potential as an antitumor agent. Its ability to inhibit cancer cell growth makes it a promising candidate for drug development .

Industry

Industrially, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate involves its interaction with molecular targets such as enzymes and DNA. The compound binds to these targets, disrupting their normal function and leading to the inhibition of cell proliferation and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine]
  • [5-imino-2-(4-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine]

Uniqueness

Compared to similar compounds, [4-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] benzenesulfonate stands out due to its unique combination of functional groups

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